"3-(4-Bromophenoxy)oxetane" molecular weight
"3-(4-Bromophenoxy)oxetane" molecular weight
An In-depth Technical Guide to 3-(4-Bromophenoxy)oxetane for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is relentless. Among the structural motifs that have gained significant traction, the oxetane ring has emerged as a valuable building block.[1][2] Oxetanes, four-membered cyclic ethers, are prized for their ability to introduce three-dimensionality, enhance polarity, and improve aqueous solubility, often without the metabolic liabilities associated with other small ring systems.[3][4] This guide focuses on a specific, highly functionalized oxetane derivative: 3-(4-Bromophenoxy)oxetane. Its unique combination of a strained oxetane ring and a versatile bromophenyl group makes it a strategic tool for researchers, scientists, and drug development professionals aiming to craft next-generation therapeutics. This document provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles.
Core Physicochemical and Structural Characteristics
3-(4-Bromophenoxy)oxetane is a bifunctional molecule, presenting both a polar oxetane group and a reactive aromatic handle. The oxetane moiety can act as a hydrogen bond acceptor, improving solubility and metabolic stability, while the bromo-substituent serves as a key coupling point for constructing more complex molecules, typically through cross-coupling reactions.[5]
A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 229.07 g/mol | [6] |
| Molecular Formula | C₉H₉BrO₂ | [6][7] |
| CAS Number | 1369534-96-2 | [6] |
| Monoisotopic Mass | 227.97859 Da | [7] |
| SMILES | BrC1=CC=C(OC2COC2)C=C1 | [6] |
| Predicted XlogP | 2.3 | [7] |
Strategic Synthesis and Characterization
The synthesis of 3-aryloxy oxetanes is typically achieved through Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of a phenol with an oxetane electrophile.
General Synthetic Protocol: Williamson Ether Synthesis
The synthesis of 3-(4-Bromophenoxy)oxetane is predicated on the nucleophilic substitution of a suitable leaving group on the oxetane ring by the phenoxide generated from 4-bromophenol.
Reaction Scheme: 4-Bromophenol + 3-Oxetanyl Tosylate → 3-(4-Bromophenoxy)oxetane
Step-by-Step Methodology:
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Phenoxide Formation: To a solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a suitable base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq). The reaction is typically stirred at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol.
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Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 3-oxetanol derivative with a good leaving group, such as 3-tosyloxyoxetane or 3-bromooxetane (1.0-1.2 eq).
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Reaction Progression: The reaction mixture is heated, typically between 60-80 °C, and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(4-Bromophenoxy)oxetane.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons of the bromophenyl ring and the aliphatic protons of the oxetane ring, with distinct chemical shifts and coupling patterns.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 228/230), exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.
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Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the C-O-C (ether) linkages and the aromatic C-H and C=C bonds.
The Role of 3-(4-Bromophenoxy)oxetane in Drug Design
The incorporation of the oxetane motif is a modern strategy to enhance the "drug-likeness" of a lead compound.[3] Oxetanes are considered metabolically robust alternatives to other functionalities and can positively influence a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][8]
Causality Behind its Application:
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Improved Solubility and Polarity: The polar ether linkage of the oxetane ring can engage in hydrogen bonding with water, thereby improving the aqueous solubility of the parent molecule—a critical factor for oral bioavailability.[5]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other cyclic ethers like tetrahydrofuran (THF) or functionalities such as gem-dimethyl groups, for which it can serve as a bioisostere.[1][8] This increased stability can lead to a longer half-life in vivo.
-
Vectorial Exit from Flatland: The three-dimensional, non-planar structure of the oxetane ring helps to increase the sp³ character of a molecule. This is a key trend in modern medicinal chemistry to improve target selectivity and reduce off-target effects by enabling more specific three-dimensional interactions with protein binding pockets.[3]
-
Synthetic Handle for Lead Optimization: The 4-bromophenyl group is a versatile synthetic handle. The bromine atom can be readily functionalized using a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries during lead optimization.
The following diagram illustrates a typical workflow where a fragment like 3-(4-Bromophenoxy)oxetane would be utilized in a drug discovery campaign.
Caption: Workflow for utilizing oxetane fragments in drug discovery.
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a self-validating system for functionalizing the bromophenyl moiety of 3-(4-Bromophenoxy)oxetane, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize 3-(4'-methyl-[1,1'-biphenyl]-4-yloxy)oxetane from 3-(4-Bromophenoxy)oxetane and 4-methylphenylboronic acid.
Materials:
-
3-(4-Bromophenoxy)oxetane (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)
-
Base, e.g., aqueous sodium carbonate (2M solution, 2.0 eq) or potassium phosphate (2.0 eq)
-
Solvent, e.g., 1,4-Dioxane or Toluene/Ethanol mixture
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-(4-Bromophenoxy)oxetane, 4-methylphenylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add the degassed solvent(s) followed by the base. The degassing of solvents (e.g., by sparging with argon for 15-20 minutes) is crucial for reaction efficiency.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting material, 3-(4-Bromophenoxy)oxetane, indicates completion.
-
Quenching and Extraction: After completion (typically 4-16 hours), cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue using flash column chromatography to obtain the desired biphenyl product. The success of the reaction is validated by the mass increase and the change in NMR spectra corresponding to the addition of the methylphenyl group.
Safety, Handling, and Storage
As a laboratory chemical, 3-(4-Bromophenoxy)oxetane must be handled with appropriate care.
-
Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[6] Avoid inhalation of dust/fumes and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(4-Bromophenoxy)oxetane is more than just a chemical reagent; it is a strategic building block that embodies several key principles of modern medicinal chemistry. Its unique combination of a property-enhancing oxetane ring and a synthetically versatile bromophenyl group provides drug discovery teams with a powerful tool to accelerate the development of safer and more effective medicines. Understanding its properties and applications allows researchers to rationally design molecules with improved ADME profiles, ultimately increasing the probability of success in the challenging journey of drug development.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
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Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry, 24, 345-348. Available at: [Link]
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